Teprenone

Gastroenterology NSAID-induced ulcer Pharmacovigilance

Teprenone (geranylgeranylacetone; GGA) is a synthetic acyclic polyisoprenoid compound. Chemically, it is a terpene ketone composed of a 3:2 mixture of (5Z,9E,13E) and (5E,9E,13E) isomers with the molecular formula C23H38O and a molecular weight of 330.55 g/mol.

Molecular Formula C23H38O
Molecular Weight 330.5 g/mol
CAS No. 6809-52-5
Cat. No. B1682746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeprenone
CAS6809-52-5
Synonyms6,10,14,18-tetramethyl-5,9,13,17-nonadecatetraen-2-one
geranyl-geranyl-acetone
geranylgeranylacetone
geranylgeranylacetone, (E,E,E)-isomer
geranylgeranylacetone, (Z,E,E)-isomer
teprenon
teprenone
tetraprenyl acetone
tetraprenylacetone
Molecular FormulaC23H38O
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C
InChIInChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+
InChIKeyHUCXKZBETONXFO-NJFMWZAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Teprenone (CAS 6809-52-5): Chemical Identity and Clinical Role as a Gastric Mucosal Protectant


Teprenone (geranylgeranylacetone; GGA) is a synthetic acyclic polyisoprenoid compound [1]. Chemically, it is a terpene ketone composed of a 3:2 mixture of (5Z,9E,13E) and (5E,9E,13E) isomers with the molecular formula C23H38O and a molecular weight of 330.55 g/mol [2]. Clinically, teprenone is established as a gastric mucosal protective agent, approved and primarily utilized in Japan and several other Asian countries under the brand name Selbex for the treatment of gastric ulcers and gastritis [3]. Its core pharmacological action is distinct from acid-suppressing drugs; instead, it functions as an inducer of heat shock proteins (HSPs), notably HSP70, HSPB8, and HSPB1, which fortify cellular defense and promote mucosal repair .

Why Teprenone (CAS 6809-52-5) Cannot Be Assumed Equivalent to Other Gastric Mucoprotectants


The category of gastric mucoprotectants is heterogeneous, comprising agents with diverse mechanisms, including prostaglandin analogs (misoprostol), free radical scavengers (rebamipide), and physical barrier-forming agents (sucralfate). Teprenone's primary mechanism—pharmacological induction of cytoprotective heat shock proteins (HSP70)—is unique among these drugs and is not shared by most comparators [1]. Consequently, its efficacy profile, therapeutic index, and safety margins are distinct and cannot be extrapolated from data on other in-class agents. Direct comparative studies have revealed both quantitative similarities in healing outcomes and critical differences in adverse effect burdens and context-dependent efficacy, underscoring the necessity for compound-specific evidence in procurement and research design decisions [2].

Quantitative Evidence for Teprenone (CAS 6809-52-5) Selection: Direct and Indirect Comparative Data


Equivalence to Misoprostol and Omeprazole for NSAID Ulcer Recurrence with Superior Long-Term Tolerability

In a 52-week randomized clinical trial comparing teprenone (50 mg three times daily) to misoprostol (200 μg twice daily) and omeprazole (20 mg twice daily) for preventing NSAID-related ulcer recurrence, the recurrence rates were statistically equivalent across all three groups at both 26 and 52 weeks [1]. However, the incidence of adverse reactions was significantly lower in the teprenone group. During the first 26 weeks, adverse reaction rates were 13.2% for teprenone, 35.3% for misoprostol, and 11.4% for omeprazole (P<0.05 for teprenone vs. misoprostol). From weeks 27 to 52, rates were 9.1% for teprenone, 33.3% for misoprostol, and 30.0% for omeprazole (P<0.05 for teprenone vs. both comparators) [1].

Gastroenterology NSAID-induced ulcer Pharmacovigilance

Differential Cytoprotective Efficacy in NSAID-Induced Acute Gastric Lesion Model

In a rat model of acute gastric mucosal lesions induced by simultaneous administration of NSAIDs (aspirin 300 mg/kg or diclofenac 40 mg/kg), teprenone (10, 30, or 100 mg/kg) showed no protective effect, failing to reduce lesion length. In contrast, misoprostol (0.3 mg/kg) strongly inhibited lesion development in the same model [1]. This highlights a critical context-dependent differential where teprenone is ineffective for acute prophylaxis against NSAID damage when co-administered with the offending agent, a scenario where a prostaglandin analog like misoprostol is effective.

Gastroenterology NSAID-induced lesion Preclinical pharmacology

Ranking of Anti-Ulcer Potency Across Multiple In Vivo Models

A retrospective bibliographic analysis of preclinical studies calculated Ulcer Inhibition Rates (UIR50%) for several mucosal defense enhancers across multiple rat ulcer models. Teprenone demonstrated a smaller UIR50% (indicating higher potency) for indomethacin- and ethanol-induced ulcers, whereas it was less effective for stress- and aspirin-induced ulcers where plaunotol showed superior potency [1]. Specifically, teprenone and sofalcone shared a smaller UIR50% for ethanol-induced ulcer [1].

Gastroenterology Anti-ulcer agents Comparative efficacy

Comparative Radical Scavenging and Cytoprotective Mechanisms In Vitro

In vitro assays reveal that teprenone's cytoprotective mechanism is distinct from direct radical scavenging. While teprenone (1 μM) significantly reduced ethanol-induced LDH release and prevented cellular exfoliation in gastric mucosal cells [1], it demonstrated no activity as a direct superoxide or hydroxyl radical scavenger at concentrations up to 100 μg/mL [2]. In a separate study on lipid peroxidation, teprenone uniquely prolonged the initiation time (Tinh) of oxygen uptake without affecting the uptake rate (R), unlike sofalcone and rebamipide which did not affect either parameter [3]. This contrasts with rebamipide, which acts as a direct free radical scavenger.

Gastroenterology Oxidative stress Cellular protection

Comparable Ulcer Healing Rate to Rebamipide with Lower H. pylori Eradication Rate

In a clinical study comparing teprenone and rebamipide as part of triple therapy for H. pylori-infected gastric ulcer patients, the ulcer healing rate was statistically similar between the two groups: 85.7% in the rebamipide group versus 79.5% in the teprenone group (P = NS) [1]. However, the H. pylori eradication rate was significantly higher with rebamipide (68.4%) compared to teprenone (47.7%) by per-protocol analysis (P = 0.043) [1].

Gastroenterology H. pylori Ulcer healing

Evidence-Supported Application Scenarios for Teprenone (CAS 6809-52-5) in Research and Development


Long-Term NSAID Ulcer Prophylaxis in High-Risk Patient Populations

Based on direct comparative clinical data showing equivalent efficacy to misoprostol and omeprazole in preventing NSAID-ulcer recurrence over 52 weeks, but with significantly lower adverse reaction rates [1], teprenone is the preferred agent for long-term prophylactic regimens where patient tolerability and adherence are critical. This is particularly relevant for chronic NSAID users with a history of ulcers who cannot tolerate the gastrointestinal side effects of misoprostol or long-term acid suppression. Procurement of teprenone over misoprostol or PPIs for this indication is justified by the improved safety profile demonstrated in head-to-head trials [1].

Investigating HSP70-Mediated Cytoprotection in Non-Gastric Tissues

Teprenone's established mechanism as a pharmacological inducer of HSP70, HSPB8, and HSPB1, with a well-characterized safety profile from decades of clinical use in Japan , positions it as a unique and practical tool compound for preclinical research into HSP-mediated protection in tissues beyond the GI tract. Studies have demonstrated teprenone-induced HSP70 expression in the heart, liver, kidney, lung, diaphragm, and retina in animal models, reducing organ damage in contexts ranging from sepsis to ischemia/reperfusion and glaucoma [2][3]. For researchers studying cellular stress responses, teprenone offers a pharmacologically validated alternative to non-selective stress inducers like hyperthermia or heavy metals. Procurement is justified for studies where a clinically relevant, orally bioavailable HSP inducer is required.

Chronic Gastritis and Gastric Ulcer Models Requiring Prostaglandin-Independent Mucosal Repair

For both clinical and preclinical research focused on gastric mucosal healing that is independent of acid suppression or prostaglandin pathways, teprenone is a relevant agent. Evidence from in vitro and in vivo models demonstrates its ability to promote ulcer healing by inhibiting neutrophil infiltration and lipid peroxidation in ulcerated tissue, and by preserving gastric mucus synthesis and secretion, without affecting gastric acid or pepsin secretion [4][5]. Procurement is appropriate for studies aiming to elucidate prostaglandin-independent mechanisms of mucosal defense and repair, or for use as a positive control in assays for novel gastroprotective compounds with similar non-antisecretory mechanisms.

Studies Differentiating Mucosal Protection from Direct Antioxidant Activity

Teprenone's unique profile—providing robust cytoprotection (e.g., reducing LDH release and preventing exfoliation in ethanol-challenged gastric cells) while lacking direct superoxide and hydroxyl radical scavenging activity [6][7]—makes it an ideal tool for mechanistic studies. In experiments designed to dissect the relative contributions of direct antioxidant effects versus HSP-mediated cytoprotection, teprenone can serve as a selective pharmacological probe for the latter. This allows for clearer interpretation of results compared to using agents like rebamipide, which have both radical-scavenging and other mucosal protective properties. Procurement is justified for studies requiring a clean pharmacological tool to investigate HSP-dependent pathways without the confounding variable of direct radical scavenging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teprenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.